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Compound of Interest

Compound Name: PF-562271 besylate

Cat. No.: B1684525

Technical Support Center: PF-562271

Welcome to the technical support center for PF-562271, a potent inhibitor of Focal Adhesion
Kinase (FAK) and Proline-rich Tyrosine Kinase 2 (Pyk2). This resource is designed for
researchers, scientists, and drug development professionals to provide guidance on the
effective use of PF-562271 in in vivo studies, with a focus on improving its bioavailability.

Frequently Asked Questions (FAQSs)

Q1: What is the mechanism of action of PF-5622717

Al: PF-562271 is a potent, ATP-competitive, and reversible inhibitor of Focal Adhesion Kinase
(FAK) and, to a lesser extent, Proline-rich Tyrosine Kinase 2 (Pyk2).[1][2][3] By binding to the
ATP-binding pocket of FAK, it prevents the autophosphorylation of FAK at Tyrosine 397 (Y397),
a critical step in FAK activation.[4] This inhibition disrupts downstream signaling pathways that
are crucial for tumor cell migration, proliferation, and survival.[2][4]

Q2: What are the solubility characteristics of PF-5622717?

A2: PF-562271 has poor aqueous solubility. It is reported to be insoluble in water and ethanol.
[4] However, it is soluble in dimethyl sulfoxide (DMSO).[5] The hydrochloride salt (PF-562271

HCI) is also insoluble in water and ethanol but soluble in DMSO.[4] The besylate salt form has
been noted to have low solubility in common organic solvents and buffers as well.[2]
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Q3: Is the oral bioavailability of PF-562271 affected by food?

A3: Based on clinical studies in patients with advanced nonhematologic malignancies, the
pharmacokinetics of PF-562271 were not substantially altered when administered with or
without food.[1] This suggests that food does not have a significant impact on its oral
bioavailability.

Q4: What is the metabolic profile of PF-5622717

A4: Preclinical and clinical studies have shown that PF-562271 is a potent inhibitor of the
cytochrome P450 3A (CYP3A) enzyme.[1] This can lead to time- and dose-dependent
nonlinear pharmacokinetics, likely due to auto-inhibition of its own metabolism.[1] This is a
critical consideration for in vivo studies involving co-administration of other drugs that are also
metabolized by CYP3A.

Troubleshooting Guide

Issue: Poor or variable efficacy in in vivo oral dosing studies.

This issue is often linked to the low aqueous solubility of PF-562271, which can lead to poor
and inconsistent absorption from the gastrointestinal tract.

Potential Solutions:

» Formulation Optimization: The formulation used to deliver PF-562271 is critical for achieving
adequate oral bioavailability. Simple suspensions may not be sufficient. Consider the
following formulation strategies:

o Co-solvent Systems: For preclinical studies, a co-solvent system can significantly improve
the solubility of PF-562271. A commonly used formulation involves a mixture of DMSO,
PEG300, Tween 80, and water.

o Amorphous Solid Dispersions (ASDs): For kinase inhibitors with poor solubility, creating an
ASD can improve their dissolution rate and bioavailability.[6] This involves dispersing the
drug in a polymer matrix in an amorphous state.
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o Lipid-Based Formulations: Formulating PF-562271 in lipid-based systems, such as Self-
Emulsifying Drug Delivery Systems (SEDDS), can enhance its solubilization in the
gastrointestinal tract and improve absorption.[7]

o Nanoparticle Formulations: Encapsulating PF-562271 into nanoparticles can improve its
solubility, protect it from degradation, and potentially enhance its absorption.[3][8]

o Salt Form Selection: While the hydrochloride and besylate salts are available, their agueous
solubility is also limited.[2][4] For some kinase inhibitors, creating lipophilic salts has been
shown to improve their solubility in lipid-based formulations and enhance oral absorption.

» Dosing Regimen: Due to its non-linear pharmacokinetics, the dosing regimen can impact the
exposure of PF-562271.[1] It is important to perform dose-ranging studies to determine the
optimal dose and schedule for your specific animal model and experimental endpoint.

Quantitative Data Summary

The following tables summarize key quantitative data for PF-562271.

Table 1: In Vitro Potency of PF-562271

Target ICs0 (NM) Assay Type
FAK 15 Cell-free
Pyk2 14 Cell-free
Phospho-FAK 5 Cell-based

Data sourced from multiple references.[1][3][9]

Table 2: Effective Oral Doses of PF-562271 in Preclinical Xenograft Models

© 2025 BenchChem. All rights reserved. 3/8 Tech Support


https://www.pharmaexcipients.com/wp-content/uploads/2020/11/Potential-of-solid-dispersions-to-enhance-solubility-bioavailability-and-therapeutic-efficacy-of-poorly-water-soluble-drugs-newer-formulation.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC10686544/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6781664/
https://www.medkoo.com/products/4721
https://www.selleckchem.com/datasheet/pf-562271-hcl-S735702-DataSheet.html
https://pubmed.ncbi.nlm.nih.gov/22489626/
https://pubmed.ncbi.nlm.nih.gov/22489626/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10686544/
https://www.selleckchem.com/products/pf-562271.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1684525?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Troubleshooting & Optimization

Check Availability & Pricing

Dosin
Animal Model Tumor Type Dose (mg/kg) < Outcome
Schedule
) BxPc3 ) ) 86% tumor
Mice ] 50 Twice daily o
Pancreatic growth inhibition
] ) ] 45% tumor
Mice PC3-M Prostate 50 Twice daily o
growth inhibition
] ] ) 2-fold greater
Mice H125 Lung 25 Twice daily ]
apoptosis
) PC3M-luc-C6 Twice daily, 5 62% tumor
Mice 25 o
Prostate days/week growth inhibition
MDA-MB-231 Decreased tumor
Rats Breast (bone 5 Daily growth and signs
metastasis) of bone healing

Data sourced from multiple references.[9][10]

Experimental Protocols

Protocol 1: Preparation of a Co-solvent Formulation for Oral Gavage in Rodents

This protocol is adapted from a formulation strategy for poorly water-soluble compounds.

Materials:

PF-562271 powder

Dimethyl sulfoxide (DMSO), sterile

PEG300, sterile

Tween 80, sterile

Sterile water for injection or 0.9% saline

Procedure:
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e Weigh the required amount of PF-562271 powder.

e Prepare a stock solution by dissolving PF-562271 in DMSO. For example, to prepare a 100
mg/mL stock solution, dissolve 100 mg of PF-562271 in 1 mL of DMSO. Gentle warming and
sonication may be required to fully dissolve the compound.

o To prepare the final dosing solution, first mix the DMSO stock solution with PEG300. For a
final formulation containing 10% DMSO and 40% PEG300, add 1 part of the DMSO stock
solution to 4 parts of PEG300 and mix thoroughly.

o Add Tween 80 to the mixture. For a final formulation containing 5% Tween 80, add 0.5 parts
of Tween 80 and mix until the solution is clear.

» Finally, add sterile water or saline to reach the final volume. For a final formulation with 45%
agueous phase, add 4.5 parts of sterile water or saline.

o The final dosing solution should be a clear solution. It is recommended to prepare this
formulation fresh on the day of use.

Example Calculation for a 10 mg/kg dose in a 20g mouse with a dosing volume of 100 pL:
» Required dose per mouse: 10 mg/kg * 0.02 kg = 0.2 mg
e Required concentration of dosing solution: 0.2 mg /0.1 mL = 2 mg/mL

e To prepare 1 mL of a 2 mg/mL dosing solution:

o

Take 20 pL of a 100 mg/mL PF-562271 stock in DMSO.

[e]

Add 400 pL of PEG300 and mix.

(¢]

Add 50 pL of Tween 80 and mix.

[¢]

Add 530 pL of sterile water or saline and mix.

Visualizations
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Caption: FAK Signaling Pathway and the inhibitory action of PF-562271.
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Caption: Experimental workflow for preparing and administering PF-562271.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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